NAZ2329

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

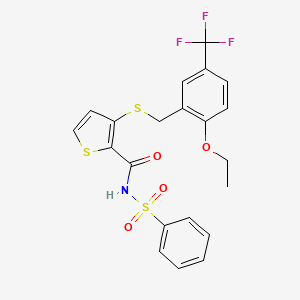

N-(benzenesulfonyl)-3-[[2-ethoxy-5-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO4S3/c1-2-29-17-9-8-15(21(22,23)24)12-14(17)13-31-18-10-11-30-19(18)20(26)25-32(27,28)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXBLDKCMACKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NAZ2329: An Allosteric Inhibitor of the R5 RPTP Subfamily

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAZ2329 is a first-in-class, cell-permeable small molecule that functions as an allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), with a preference for Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and PTPRG.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in glioblastoma models, and detailed experimental protocols. This compound has demonstrated the ability to inhibit glioblastoma cell proliferation and migration, and suppress cancer stem cell-like properties, highlighting its potential as a therapeutic agent for malignant gliomas.[4][5]

Introduction

Glioblastoma is the most aggressive and common primary brain tumor, characterized by rapid cell proliferation, diffuse invasion, and a high rate of recurrence.[6] A subpopulation of glioblastoma cells, known as glioblastoma stem cells (GSCs), are thought to be critical for tumor initiation and resistance to conventional therapies.[6] PTPRZ is highly expressed in glioblastoma, particularly in GSCs, and its enzymatic activity is essential for maintaining the stem cell-like properties and tumorigenicity of these cells.[5][7]

This compound was identified as a potent and selective allosteric inhibitor of PTPRZ and its close homolog PTPRG.[1][2][3] Its unique mechanism of action and promising preclinical activity make it a valuable tool for studying PTPRZ signaling and a potential lead compound for the development of novel glioblastoma therapies.[5]

Mechanism of Action

This compound functions as a non-competitive and reversible allosteric inhibitor of PTPRZ and PTPRG.[1][4] It binds to a newly identified cleft located just below the catalytic WPD loop of the active D1 phosphatase domain.[5] This binding event stabilizes an "open" and inactive conformation of the WPD loop, thereby preventing the catalytic cycle from proceeding.[5] This allosteric inhibition is distinct from competitive inhibitors that directly target the active site.[5]

The inhibitory effect of this compound is more potent on the isolated PTPRZ-D1 domain compared to the entire intracellular domain (D1+D2), confirming that its binding to the active D1 domain is responsible for its inhibitory activity.[2][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Notes |

| hPTPRZ1 (whole intracellular) | 7.5 | [1][2][3] |

| hPTPRG | 4.8 | [1][2][3] |

| hPTPRZ-D1 fragment | 1.1 | More potent inhibition of the isolated active domain.[1][2][3] |

Table 2: Preclinical Efficacy of this compound in Glioblastoma Models

| Experimental Model | Cell Lines | This compound Concentration/Dose | Key Findings |

| Cell Proliferation Assay | Rat C6, Human U251 | 0-25 µM | Dose-dependent inhibition of cell proliferation over 48 hours.[2] |

| Cell Migration Assay | Rat C6, Human U251 | 0-25 µM | Dose-dependent inhibition of cell migration.[2] |

| Sphere Formation Assay | Rat C6 | Dose-dependent | Inhibition of sphere formation and suppression of self-renewal.[4] |

| Paxillin Phosphorylation | Rat C6 | 25 µM | Increased phosphorylation of paxillin at Tyr-118.[2] |

| C6 Xenograft Mouse Model | N/A | 22.5 mg/kg (i.p., twice weekly) | Moderate tumor growth inhibition as a single agent.[2] |

| C6 Xenograft Mouse Model | N/A | 22.5 mg/kg this compound + 50 mg/kg Temozolomide | Significantly increased inhibition of tumor growth compared to either agent alone.[2] |

Signaling Pathways and Experimental Workflows

PTPRZ Signaling Pathway in Glioblastoma

PTPRZ is a receptor-type protein tyrosine phosphatase that plays a crucial role in glioblastoma pathogenesis. In its active state, PTPRZ dephosphorylates and inactivates downstream signaling molecules, such as those involved in cell adhesion and migration. However, in glioblastoma, the signaling is often dysregulated. This compound inhibits the phosphatase activity of PTPRZ, leading to the hyperphosphorylation of its substrates, such as paxillin. This, in turn, is thought to disrupt the signaling cascades that promote glioma cell malignancy.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the general workflow for assessing the in vitro efficacy of this compound on glioblastoma cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Proliferation Assay

This protocol is adapted from studies on rat C6 and human U251 glioblastoma cells.[2]

-

Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10³ cells per well in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (0, 6.3, 12.5, and 25 µM).[2] A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

Quantification (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Boyden Chamber (Transwell) Migration Assay

This protocol is a standard method for assessing cell migration.

-

Chamber Preparation: Use transwell inserts with an 8 µm pore size polycarbonate membrane. Coat the underside of the membrane with 10 µg/mL fibronectin and incubate for 1 hour at 37°C.

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve for 24 hours. Resuspend the cells in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup:

-

Add 600 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber.

-

Add 100 µL of the cell suspension to the upper chamber, along with the desired concentration of this compound or vehicle control.

-

-

Incubation: Incubate for 4-6 hours at 37°C.

-

Cell Staining and Counting:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Data Analysis: Express the number of migrated cells as a percentage of the vehicle-treated control.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.[4]

-

Cell Seeding: Dissociate glioblastoma cells into a single-cell suspension. Seed 1 x 10³ cells per well in ultra-low attachment 6-well plates.

-

Culture Medium: Culture the cells in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

-

Treatment: Add this compound at various concentrations to the culture medium at the time of seeding.

-

Incubation: Incubate for 7-10 days to allow for sphere formation.

-

Quantification: Count the number of spheres with a diameter greater than 50 µm under a microscope.

-

Self-Renewal Assay (Secondary Sphere Formation):

-

Collect the primary spheres by gentle centrifugation.

-

Dissociate the spheres into single cells using Accutase.

-

Re-plate the single cells under the same conditions as the primary assay and assess sphere formation after another 7-10 days.

-

-

Data Analysis: Calculate the sphere formation efficiency (number of spheres formed / number of cells seeded) x 100%.

In Vivo Mouse Xenograft Model

This protocol describes the evaluation of this compound in a subcutaneous glioblastoma xenograft model.[2]

-

Animal Model: Use 4-5 week old female athymic nude mice.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ C6 glioblastoma cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

-

Treatment:

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.

-

Data Analysis: Compare tumor growth rates and survival between the different treatment groups.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for glioblastoma. Its novel allosteric mechanism of inhibiting PTPRZ/PTPRG offers a unique approach to disrupting the signaling pathways that drive tumor progression and maintain the cancer stem cell population. The preclinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and the broader class of R5 RPTP inhibitors. Future studies should focus on optimizing its pharmacological properties and further elucidating the downstream effects of PTPRZ inhibition in glioblastoma.

References

- 1. Protein Tyrosine Phosphatase Receptor Type Z in Central Nervous System Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Tyrosine Phosphatase Receptor Zeta 1 as a Potential Target in Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

NAZ2329: A Technical Guide to the Allosteric Inhibition of PTPRZ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NAZ2329, a first-in-class, cell-permeable allosteric inhibitor of Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ). PTPRZ, a member of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), is a critical regulator of cell growth, migration, and differentiation, and its dysregulation is implicated in various cancers, particularly glioblastoma.[1][2][3] This document details the mechanism of action of this compound, its inhibitory profile, and its effects on cancer cells, supported by quantitative data and detailed experimental protocols.

Introduction to PTPRZ and this compound

PTPRZ is a transmembrane protein with two intracellular phosphatase domains: a catalytically active D1 domain and an inactive D2 domain.[2] It plays a crucial role in central nervous system development and is increasingly recognized as a therapeutic target in oncology.[1][3] Overexpression of PTPRZ is associated with the maintenance of cancer stem cell-like properties and the tumorigenicity of glioblastoma cells.[1][4][5]

This compound emerges as a potent and selective small molecule inhibitor of the R5 RPTP subfamily, which includes PTPRZ and PTPRG.[2][4][6] Its cell-permeable nature and allosteric mechanism of action make it a valuable tool for studying PTPRZ signaling and a promising lead compound for the development of novel anti-cancer therapies.[4][5]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Construct | IC50 (µM) | Inhibition Type | Reference |

| hPTPRZ1 | Full intracellular domain (D1+D2) | 7.5 | Allosteric, Noncompetitive | [2][6] |

| hPTPRZ1 | D1 domain fragment | 1.1 | Allosteric, Noncompetitive | [2][4][6] |

| hPTPRG | Not specified | 4.8 | Allosteric, Noncompetitive | [2][6] |

| PTPRA | Not specified | 35.7 | Not specified | [7] |

| PTPRB | Not specified | 35.4 | Not specified | [7] |

| PTPRM | Not specified | 56.7 | Not specified | [7] |

| PTPRS | Not specified | 23.7 | Not specified | [7] |

| PTPN1 | Not specified | 14.5 | Not specified | [7] |

| PTPN6 | Not specified | 15.2 | Not specified | [7] |

Table 2: Cellular Activity of this compound in Glioblastoma Cell Lines

| Cell Line | Assay | Concentration Range (µM) | Effect | Reference |

| Rat C6 Glioblastoma | Cell Proliferation | 0-25 | Dose-dependent inhibition | [2][6] |

| Human U251 Glioblastoma | Cell Proliferation | 0-25 | Dose-dependent inhibition | [2][6] |

| Rat C6 Glioblastoma | Cell Migration | 0-25 | Dose-dependent inhibition | [2] |

| Rat C6 Glioblastoma | Paxillin (Tyr-118) Phosphorylation | 25 | Increased phosphorylation | [2][6] |

| Rat C6 Glioblastoma | Sphere Formation | Dose-dependent | Inhibition | [2][4] |

| Human U251 Glioblastoma | Sphere Formation | Not specified | Abrogation | [4][5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage and Schedule | Outcome | Reference |

| C6 Glioblastoma Xenograft (Mouse) | This compound | 22.5 mg/kg, i.p., twice weekly for 40 days | Moderate tumor growth inhibition | [2][6] |

| C6 Glioblastoma Xenograft (Mouse) | This compound + Temozolomide | This compound: 22.5 mg/kg, i.p., twice weekly; Temozolomide: 50 mg/kg | Significantly increased inhibition of tumor growth compared to monotherapy | [2][4][6] |

Signaling Pathways and Mechanism of Action

PTPRZ Signaling Pathway

PTPRZ dephosphorylates key signaling molecules involved in cell growth and migration, including β-catenin and p190 RhoGAP.[8] Ligand binding to the extracellular domain of PTPRZ induces dimerization and inactivation of its phosphatase activity, leading to increased phosphorylation of its substrates and subsequent downstream signaling. The PTN-PTPRZ1 signaling axis has been identified as a critical communication pathway in the glioblastoma tumor microenvironment.[9][10][11]

Allosteric Inhibition by this compound

This compound functions as an allosteric inhibitor, binding to a novel cleft located just under the catalytic WPD loop of the PTPRZ D1 domain.[4][12] This binding stabilizes an "extraordinarily open" conformation of the WPD loop, which is essential for catalysis. By preventing the transition to the "closed" conformation required for substrate binding and dephosphorylation, this compound effectively inhibits PTPRZ's enzymatic activity.[12] The crystal structure of the PTPRZ1-D1 domain in complex with this compound has been elucidated (PDB ID: 5H08).[4][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Phosphatase Activity Assay

This protocol is adapted for a 96-well plate format using a generic fluorogenic phosphatase substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

-

Recombinant human PTPRZ1 (intracellular domain or D1 fragment)

-

This compound

-

DiFMUP substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

-

In a 96-well plate, add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to each well.

-

Add 25 µL of recombinant PTPRZ1 enzyme solution (e.g., 2X final concentration) to each well.

-

Pre-incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.[4]

-

Prepare a 2X working solution of DiFMUP in the assay buffer.

-

Initiate the reaction by adding 50 µL of the DiFMUP solution to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of glioblastoma cell lines.

Materials:

-

Rat C6 or human U251 glioblastoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well clear, flat-bottom plates

-

Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a method for direct cell counting.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound (e.g., 0, 6.3, 12.5, 25 µM).[7]

-

Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.[6][7]

-

After the incubation period, assess cell viability using a preferred method. For a luminescent assay, follow the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

-

Plot the results as a dose-response curve to visualize the inhibitory effect of this compound.

Western Blot for Paxillin Phosphorylation

This protocol details the detection of changes in the phosphorylation status of paxillin, a known PTPRZ substrate.

Materials:

-

Rat C6 glioblastoma cells

-

This compound

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-pY118-paxillin and anti-paxillin (total).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Plate C6 cells and grow them to 70-80% confluency.

-

Treat the cells with 25 µM this compound for various time points (e.g., 0, 15, 30, 60, 90 minutes).[7]

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pY118-paxillin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-paxillin antibody to determine the total paxillin levels for normalization.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional guidelines.

Materials:

-

Female BALB/c nude mice (4-6 weeks old)

-

Rat C6 glioblastoma cells

-

This compound

-

Temozolomide (optional, for combination studies)

-

Vehicle for injection (e.g., 10% DMSO, 90% corn oil)[7]

Procedure:

-

Subcutaneously inject 1 x 10^6 C6 cells suspended in PBS or Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle, this compound, Temozolomide, this compound + Temozolomide).

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 22.5 mg/kg, twice a week.[2][6]

-

For combination studies, administer Temozolomide according to an established protocol (e.g., 50 mg/kg).[2]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

Continue the treatment for the specified duration (e.g., 40 days).[2][6]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Plot the tumor growth curves for each treatment group to evaluate the efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of PTPRZ inhibitors. Its allosteric mechanism of action provides a novel approach to targeting this phosphatase, potentially overcoming the challenges associated with developing active-site inhibitors. The data presented in this guide demonstrate the potent and selective inhibitory activity of this compound against PTPRZ and its efficacy in preclinical models of glioblastoma. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating PTPRZ signaling and evaluating novel therapeutic strategies for glioblastoma and other cancers where PTPRZ is implicated. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells [ouci.dntb.gov.ua]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSIG-15. PTN-PTPRZ1 SIGNALING MEDIATES TUMOR-NORMAL CROSSTALK IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. PTN-PTPRZ1 signaling axis blocking mediates tumor microenvironment remodeling for enhanced glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dichotomous Roles of PTPRZ and PTPRG in Glioblastoma: A Technical Guide for Researchers

An In-depth Exploration of Receptor Protein Tyrosine Phosphatases Zeta and Gamma in Glioblastoma Pathogenesis and Therapeutic Targeting

Introduction

Glioblastoma (GBM) remains one of the most formidable challenges in oncology, characterized by its aggressive infiltration, rapid progression, and profound resistance to conventional therapies. At the heart of its malignant phenotype lie intricate signaling networks that govern cell proliferation, survival, migration, and stemness. Among the key regulators of these pathways are protein tyrosine phosphatases (PTPs), which counterbalance the activity of protein tyrosine kinases. This technical guide delves into the complex and often contrasting roles of two members of the R5 receptor-type protein tyrosine phosphatase (RPTP) subfamily: PTPRZ (also known as PTPζ) and PTPRG. While PTPRZ has emerged as a promising oncogenic target, the function of PTPRG in glioblastoma is more enigmatic, with evidence suggesting both tumor-suppressive and oncogenic activities. This document provides a comprehensive overview of their signaling pathways, expression profiles, and prognostic significance in glioblastoma, along with detailed experimental protocols for their investigation, aimed at researchers, scientists, and drug development professionals.

PTPRZ: An Oncogenic Driver in Glioblastoma

Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) is consistently found to be overexpressed in glioblastoma tissues compared to normal brain tissue, with particularly high expression in glioma stem cells (GSCs)[1][2]. This elevated expression is associated with a more aggressive tumor phenotype and poorer patient prognosis.

Signaling Pathways

PTPRZ acts as a central node in several oncogenic signaling cascades. In its monomeric state, PTPRZ is an active phosphatase. However, upon binding to its ligand, pleiotrophin (PTN), which is often secreted by tumor-associated macrophages in the glioblastoma microenvironment, PTPRZ dimerizes. This dimerization leads to the inhibition of its phosphatase activity, resulting in the hyperphosphorylation of its substrates and the activation of downstream pro-tumorigenic pathways.

Key downstream signaling pathways influenced by PTPRZ include:

-

PI3K/Akt Pathway: Inhibition of PTPRZ's phosphatase activity leads to increased phosphorylation and activation of the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and growth[3].

-

MET Signaling: PTPRZ can dephosphorylate and inactivate the MET proto-oncogene. Ligand-induced inactivation of PTPRZ, therefore, leads to sustained MET activation, promoting cell migration and invasion. A PTPRZ1-MET fusion gene has been identified in a subset of gliomas, contributing to tumor progression[1][4].

-

STAT3 Signaling: The transcription factor STAT3, a critical mediator of cell proliferation and survival, is another substrate of PTPRZ. Inactivation of PTPRZ leads to increased STAT3 phosphorylation and transcriptional activity.

-

β-catenin Signaling: PTPRZ has been shown to dephosphorylate β-catenin, a key component of the Wnt signaling pathway. Inhibition of PTPRZ activity results in the stabilization and nuclear translocation of β-catenin, promoting the expression of genes involved in cell proliferation and stemness.

References

- 1. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Protein Tyrosine Phosphatase Receptor Zeta 1 as a Potential Target in Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Small Molecule NAZ2329: A Technical Guide to its Attenuation of Cancer Stem Cell-like Properties in Glioblastoma

For Immediate Release

This technical whitepaper provides an in-depth analysis of the small molecule inhibitor NAZ2329 and its targeted effects on the cancer stem cell-like properties of glioblastoma (GBM). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and neuro-oncology. Herein, we consolidate key quantitative data, provide detailed experimental methodologies, and visualize the underlying molecular pathways and experimental designs.

Executive Summary

Glioblastoma remains one of the most aggressive and challenging malignancies to treat, largely due to a subpopulation of cancer stem cells (CSCs) that contribute to tumor initiation, therapeutic resistance, and recurrence. A promising therapeutic strategy involves the targeted inhibition of pathways that maintain the stemness of these cells. The small molecule this compound has emerged as a potent allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically PTPRZ and PTPRG, which are highly expressed in glioblastoma, particularly in cancer stem cells.[1][2][3] This document details the mechanism of action of this compound, its quantitative impact on GBM CSCs, and the experimental basis for these findings.

Mechanism of Action: Targeting the PTPRZ/PTPRG Signaling Axis

This compound functions as a cell-permeable, allosteric inhibitor of both PTPRZ and PTPRG.[2] It preferentially binds to the active D1 domain of these phosphatases, leading to their inhibition.[3] The enzymatic activity of PTPRZ is crucial for maintaining the stem cell-like properties and tumorigenicity of glioblastoma cells.[4] By inhibiting PTPRZ and PTPRG, this compound disrupts a key signaling pathway responsible for sustaining the cancer stem cell phenotype. This leads to a reduction in the expression of critical stem cell transcription factors, most notably SOX2, and an increase in the phosphorylation of downstream substrates such as paxillin at Tyr-118.[2][3]

Quantitative Effects of this compound on Cancer Stem Cell-like Properties

The inhibitory effects of this compound have been quantified through various in vitro and in vivo assays, demonstrating its potency against glioblastoma cancer stem cells.

In Vitro Efficacy

This compound exhibits potent, dose-dependent inhibition of key cancer-related cellular processes.

| Parameter | Cell Line | Value | Reference |

| IC50 (hPTPRZ1) | - | 7.5 µM | [3] |

| IC50 (hPTPRG) | - | 4.8 µM | [3] |

| IC50 (PTPRZ-D1 fragment) | - | 1.1 µM | [3] |

| Cell Proliferation Inhibition | C6, U251 | Dose-dependent (0-25 µM) | [3] |

| Cell Migration Inhibition | C6, U251 | Dose-dependent (0-25 µM) | [3] |

Table 1: In Vitro Inhibitory Concentrations and Effects of this compound.

In Vivo Efficacy: C6 Xenograft Model

In a subcutaneous C6 glioblastoma xenograft mouse model, this compound demonstrated significant anti-tumor activity, both as a monotherapy and in combination with the standard-of-care alkylating agent, temozolomide (TMZ).

| Treatment Group | Dosage | Administration | Outcome | Reference |

| Vehicle Control (DMSO) | - | Intraperitoneal, twice weekly | - | [5] |

| This compound | 22.5 mg/kg | Intraperitoneal, twice weekly | Moderate tumor growth inhibition | [3][5] |

| Temozolomide (TMZ) | 50 mg/kg | Intraperitoneal, twice weekly | Moderate tumor growth inhibition | [5] |

| This compound + TMZ | 22.5 mg/kg + 50 mg/kg | Intraperitoneal, twice weekly | Significantly increased inhibition of tumor growth compared to monotherapies | [2][5] |

Table 2: In Vivo Efficacy of this compound in a C6 Xenograft Mouse Model.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on cancer stem cell-like properties, based on the study by Fujikawa et al., 2017 and general laboratory procedures.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Cell Preparation: Rat C6 and human U251 glioblastoma cells are cultured as monolayers. Cells are harvested and dissociated into a single-cell suspension.

-

Plating: Cells are plated at a low density (e.g., 5,000 cells/well) in non-adherent 6-well plates.

-

Media: Cells are cultured in serum-free cancer stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and FGF).

-

Treatment: this compound is added to the media at various concentrations (e.g., 0-25 µM).

-

Incubation: Plates are incubated for 7-10 days to allow for sphere formation.

-

Quantification: The number and size of spheres (tumorspheres) are quantified using a microscope. A tumorsphere is typically defined as a spherical cell aggregate with a diameter >50 µm.

Western Blotting for SOX2 and Phospho-Paxillin

This technique is used to measure the protein levels of the stem cell marker SOX2 and the phosphorylation status of the PTPRZ substrate, paxillin.

-

Cell Lysis: C6 and U251 cells, treated with this compound or vehicle, are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against SOX2, phospho-paxillin (Tyr-118), total paxillin, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

In Vivo C6 Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Female BALB/c nude mice are subcutaneously injected with C6 glioblastoma cells (e.g., 5 x 10^6 cells).[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., >150 mm³).[5]

-

Treatment Groups: Mice are randomized into four treatment groups: vehicle (DMSO), this compound (22.5 mg/kg), temozolomide (50 mg/kg), and this compound + temozolomide.[5]

-

Drug Administration: Treatments are administered intraperitoneally twice a week for the duration of the study (e.g., up to 40 days).[3][5]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors reach a predetermined maximum size or at the end of the treatment period. Tumor growth curves and survival analyses are performed.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively targets the cancer stem cell population in glioblastoma by inhibiting the PTPRZ/PTPRG signaling pathway. Its ability to suppress stem cell-like properties, such as sphere formation and the expression of key stemness factors, highlights its potential to overcome the therapeutic resistance and tumor recurrence associated with this aggressive disease. The synergistic anti-tumor effect observed when this compound is combined with temozolomide in a preclinical model further underscores its clinical potential.[2]

Future research should focus on elucidating the full spectrum of downstream effectors of the PTPRZ/PTPRG pathway in cancer stem cells, exploring the efficacy of this compound in other cancer types with elevated PTPRZ/PTPRG expression, and advancing this compound through further preclinical and clinical development. The data presented in this technical guide provide a solid foundation for these future endeavors.

References

- 1. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]

- 2. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

Structural Basis for NAZ2329 Allosteric Inhibition of PTPRZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis for the allosteric inhibition of Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) by the small molecule NAZ2329. PTPRZ, along with its family member PTPRG, belongs to the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs) and has emerged as a critical therapeutic target in glioblastoma. This compound is a first-in-class, cell-permeable, reversible, and non-competitive inhibitor that demonstrates a novel mechanism for targeting PTPs, which have historically been considered "undruggable".[1][2]

Mechanism of Action: Allosteric Inhibition

This compound exerts its inhibitory effect not by competing with the substrate at the active site, but by binding to a distinct, previously unidentified allosteric pocket on the PTPRZ enzyme.[1] This binding event induces a significant conformational change that locks the enzyme in an inactive state.

Structural Insights from X-ray Crystallography:

The crystal structure of the human PTPRZ D1 domain (PTPRZ1-D1) in complex with this compound (PDB ID: 5H08) reveals the precise binding mode.[1][3] this compound settles into a cleft located directly beneath the catalytically crucial WPD loop.[1][3] This interaction forces the WPD loop into an "extraordinarily open" conformation.[1] In the active, substrate-bound state, this loop closes over the active site to properly position key catalytic residues. By stabilizing this open and inactive conformation, this compound prevents the enzyme from performing its dephosphorylation function.[1][4]

Key molecular interactions include two hydrogen bonds formed between this compound and the catalytically essential Arg-1939 within the conserved PTP loop.[1] The specificity of this compound for PTPRZ and PTPRG is partly determined by the residue Val-1911, which lies at the bottom of this allosteric pocket.[1][3] Substitution of this valine with a bulkier phenylalanine residue (V1911F) sterically hinders this compound binding and significantly reduces its inhibitory activity, confirming the location and importance of this allosteric site.[1][3]

The inhibition by this compound is reversible.[1][5] When the enzyme-inhibitor complex is diluted, the enzymatic activity is fully recovered, indicating that the compound does not form a permanent covalent bond.[1][5]

Quantitative Data: Inhibitory Potency and Selectivity

This compound shows preferential inhibition of the R5 RPTP subfamily members, PTPRZ and PTPRG, over other tested PTPs.[1][6][7][8] Its potency is notably higher against the isolated active D1 domain of PTPRZ compared to the entire intracellular region (D1+D2).[1][6][7][8]

| Target Enzyme/Domain | IC50 Value (µM) | Notes |

| Human PTPRZ1 (hPTPRZ1) | 7.5 | Whole intracellular (D1+D2) fragment.[1][6][7][8] |

| Human PTPRZ1-D1 | 1.1 | Isolated active D1 domain.[1][6][7][8] |

| Human PTPRG (hPTPRG) | 4.8 | R5 RPTP subfamily member.[6][7][8][9] |

| Human PTPRS (R2A subfamily) | 23.7 | [9] |

| Human PTPRM (R2B subfamily) | 56.7 | [9] |

| Mouse PTPRB (R3 subfamily) | 35.4 | [9] |

| Human PTPRA (R4 subfamily) | 35.7 | [9] |

| Human PTPN1 (NT1 subfamily) | 14.5 | [9] |

| Human PTPN6 (NT2 subfamily) | 15.2 | [9] |

Experimental Protocols

The elucidation of this compound's inhibitory mechanism involved a combination of structural biology, biochemistry, and cell-based assays.

-

Objective: To determine the three-dimensional structure of PTPRZ1-D1 in complex with this compound.

-

Protocol:

-

Protein Expression and Purification: The human PTPRZ1-D1 fragment was expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Crystallization: Crystals of the apo PTPRZ1-D1 were grown.

-

Soaking: The apo crystals were soaked in a solution containing this compound to allow the compound to diffuse into the crystal lattice and bind to the enzyme.[1][3]

-

Data Collection: X-ray diffraction data were collected from the soaked crystals at a synchrotron source. The structure was elucidated at a resolution of 2.53 Å.[1][3]

-

Structure Determination and Refinement: The diffraction data were processed, and the structure was solved by molecular replacement and refined to yield the final model (PDB ID: 5H08).[1]

-

-

Objective: To quantify the inhibitory potency (IC50) and determine the kinetic mechanism of inhibition.[10]

-

Protocol:

-

Enzyme and Substrate: Recombinant human PTPRZ1 enzyme (either the whole intracellular region or the D1 domain) was used.[1] A fluorogenic, non-specific PTP substrate, 6,8-difluoro-4-methylumbiliferyl phosphate (DiFMUP), was used to measure phosphatase activity.[1][5]

-

Pre-incubation: A crucial step for achieving maximum inhibition was the pre-incubation of the PTPRZ1 enzyme with this compound for 30-60 minutes before initiating the reaction.[1][5] This suggests that the binding of this compound to the apo-enzyme is a time-dependent process.[1]

-

Reaction: The enzymatic reaction was initiated by adding the DiFMUP substrate. The increase in fluorescence, corresponding to the dephosphorylation of DiFMUP, was monitored over time.

-

Data Analysis:

-

IC50 Determination: Dose-response curves were generated by plotting the percentage of inhibition against various concentrations of this compound.[1] The IC50 value was calculated from these curves.

-

Kinetic Analysis: To determine the mechanism of inhibition, enzyme kinetics were measured at different substrate concentrations in the presence of varying concentrations of this compound. The data were plotted on a Lineweaver-Burk plot, which showed a non-competitive inhibition pattern.[1][5]

-

-

-

Objective: To validate the allosteric binding site identified by crystallography.

-

Protocol:

-

Mutant Generation: A point mutation was introduced into the PTPRZ1 expression vector to substitute Valine at position 1911 with Phenylalanine (V1911F) using a mutagenesis tool (e.g., PyMOL software for modeling).[1][3]

-

Protein Expression and Purification: The mutant PTPRZ1-V1911F protein was expressed and purified.

-

Inhibition Assay: The inhibitory effect of 10 µM this compound on the wild-type and V1911F mutant enzymes was compared.[1][3]

-

Result: The V1911F substitution significantly reduced the sensitivity of PTPRZ1 to this compound, confirming that Val-1911 is a key residue within the allosteric pocket that accommodates the inhibitor.[1][3]

-

-

Objective: To confirm that this compound is cell-permeable and inhibits PTPRZ activity in a cellular context, leading to downstream functional effects.

-

Protocol:

-

Cell Lines: Rat C6 and human U251 glioblastoma cell lines were used.[1][6]

-

Target Engagement (Paxillin Phosphorylation): Cells were treated with this compound (e.g., 25 µM).[6][11] Cell lysates were analyzed by Western blotting to measure the phosphorylation level of paxillin at Tyr-118, a known PTPRZ substrate.[1][11] An increase in phosphorylation indicated successful inhibition of PTPRZ in cells.[1]

-

Functional Assays:

-

Proliferation and Migration: Cells were treated with this compound (0-25 µM) for 48 hours, and effects on cell number and motility were quantified.[6][8]

-

Sphere Formation: To assess the impact on cancer stem cell-like properties, cells were cultured in serum-free medium to form spheres. The ability to form spheres in the presence of varying concentrations of this compound was measured.[1][12]

-

-

Visualizations: Pathways and Workflows

Caption: this compound allosterically inhibits PTPRZ signaling.

Caption: Workflow for elucidating this compound's mechanism.

Conclusion

The structural and biochemical data provide a comprehensive model for the allosteric inhibition of PTPRZ by this compound. By binding to a novel pocket distinct from the active site, this compound stabilizes an inactive, open conformation of the WPD loop, effectively shutting down the enzyme's catalytic activity.[1][4] This mechanism bypasses the challenges associated with developing active-site inhibitors for phosphatases, which often suffer from poor selectivity and cell permeability.[1] The validation of this allosteric site through mutagenesis and the demonstrated efficacy of this compound in glioblastoma cell models underscore the therapeutic potential of targeting PTPRZ and PTPRG.[1][12][13] These findings establish this compound as a valuable lead compound and provide a structural blueprint for the design of next-generation allosteric inhibitors for PTPs in oncology and other therapeutic areas.[1]

References

- 1. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciencedaily.com [sciencedaily.com]

- 13. firstwordpharma.com [firstwordpharma.com]

The Allosteric Inhibition of the PTN-PTPRZ1 Signaling Pathway by NAZ2329: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Pleiotrophin (PTN)-Receptor Protein Tyrosine Phosphatase Zeta (PTPRZ1) signaling pathway and its modulation by the novel small molecule inhibitor, NAZ2329. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway, particularly in the context of glioblastoma.

Introduction to the PTN-PTPRZ1 Signaling Pathway

The PTN-PTPRZ1 signaling axis is a critical regulator of various cellular processes, including cell growth, migration, and differentiation.[1][2] Pleiotrophin (PTN) is a secreted, heparin-binding growth factor that, upon binding to its receptor PTPRZ1, modulates downstream signaling cascades.[1][3] PTPRZ1, a receptor-type protein tyrosine phosphatase, is highly expressed in the central nervous system and is implicated in the pathogenesis of several cancers, most notably glioblastoma.[4][5][6] In glioblastoma, the PTN-PTPRZ1 pathway is believed to promote tumor growth and the maintenance of cancer stem cell-like properties.[6][7][8]

Under basal conditions, monomeric PTPRZ1 is constitutively active, dephosphorylating downstream targets and thereby inhibiting their activity.[4] The binding of ligands such as PTN induces homodimerization of PTPRZ1, which leads to the inhibition of its phosphatase activity.[4][9] This "ligand-dependent receptor inactivation" results in the increased tyrosine phosphorylation of PTPRZ1 substrates, activating pro-tumorigenic signaling pathways.[4][10]

This compound: A First-in-Class Allosteric Inhibitor of PTPRZ1

This compound is a cell-permeable small molecule that has been identified as a first-in-class allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), with preferential activity against PTPRZ1 and PTPRG.[11][12][13] Unlike competitive inhibitors that bind to the active site, this compound binds to a newly identified cleft located just under the catalytic WPD loop of the PTPRZ1-D1 domain.[14] This allosteric binding locks the enzyme in an inactive conformation.[14]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified against various PTPs, demonstrating its preferential inhibition of PTPRZ1 and PTPRG. The IC50 values are summarized in the table below.

| Target Enzyme | IC50 (µM) |

| hPTPRZ1 (whole intracellular D1+D2 fragment) | 7.5[5][6][10][11][12][13][15] |

| hPTPRZ1-D1 fragment | 1.1[5][6][10][11][12][13][15] |

| hPTPRG | 4.8[5][6][10][11][12][13][15] |

| PTPRA | 35.7[5] |

| PTPRM | 56.7[5] |

| PTPRS | 23.7[5] |

| PTPRB | 35.4[5] |

| PTPN1 | 14.5[5] |

| PTPN6 | 15.2[5] |

The PTN-PTPRZ1 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the PTN-PTPRZ1 signaling cascade and the mechanism of action of this compound. In the absence of PTN, PTPRZ1 is active and dephosphorylates its substrates. Upon PTN binding, PTPRZ1 dimerizes and its phosphatase activity is inhibited, leading to the phosphorylation and activation of downstream signaling molecules. This compound directly inhibits the phosphatase activity of PTPRZ1, mimicking the effect of PTN binding.

Caption: The PTN-PTPRZ1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on the PTN-PTPRZ1 pathway.

In Vitro PTPRZ1 Enzyme Inhibition Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PTPRZ1.

Caption: Workflow for the in vitro PTPRZ1 enzyme inhibition assay.

Methodology:

-

Recombinant human PTPRZ1 (either the D1 domain or the entire intracellular D1+D2 fragment) is used.

-

The enzyme is pre-incubated with varying concentrations of this compound for 60 minutes to allow for binding.[4]

-

The phosphatase reaction is initiated by adding a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[4]

-

The increase in fluorescence, corresponding to the dephosphorylation of the substrate, is measured over time using a fluorescence plate reader.

-

The rate of the reaction is calculated, and the IC50 value for this compound is determined from the dose-response curve.[4]

Cell-Based Assays

This assay assesses the effect of this compound on the growth of glioblastoma cell lines.

Methodology:

-

Rat C6 or human U251 glioblastoma cells are seeded in 96-well plates.[5][10]

-

Cells are treated with a dose range of this compound (e.g., 0-25 µM) for 48 hours.[5][10]

-

Cell proliferation can be quantified using various methods, such as the MTT assay or a BrdU incorporation assay.[9][16] For the MTT assay, MTT reagent is added to the wells, and after incubation, the formazan product is solubilized, and the absorbance is read on a plate reader. For the BrdU assay, cells are incubated with BrdU, which is incorporated into newly synthesized DNA and detected with a specific antibody.[9]

This assay evaluates the impact of this compound on the migratory capacity of glioblastoma cells.

Methodology:

-

A Boyden chamber or a transwell insert with a porous membrane (e.g., 8 µm pores) is used.[17][18][19]

-

The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).[19]

-

Glioblastoma cells, pre-treated with this compound or vehicle control, are seeded in the upper chamber in serum-free media.[7]

-

After incubation (typically 3-24 hours), non-migratory cells on the upper surface of the membrane are removed with a cotton swab.[4][19]

-

Cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI), and counted under a microscope.[4][17]

This assay measures the self-renewal capacity and stem cell-like properties of glioblastoma cells.

Methodology:

-

Single-cell suspensions of glioblastoma cells (e.g., C6 or U251) are plated at a low density in serum-free neural stem cell medium supplemented with EGF and FGF.[4][20]

-

The cells are treated with different concentrations of this compound.[4]

-

After 7-14 days, the number and size of the formed neurospheres are quantified under a microscope.[4][20] A decrease in sphere formation indicates an inhibition of self-renewal.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of PTPRZ1 substrates and other downstream signaling proteins following this compound treatment.

Methodology:

-

Glioblastoma cells are treated with this compound (e.g., 25 µM) for various time points (e.g., 0-90 minutes).[5][10]

-

Cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of target proteins (e.g., paxillin at Tyr-118, β-catenin, Fyn, ALK, Akt) and housekeeping proteins (e.g., GAPDH or β-actin).[2][4]

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.[1]

-

The protein bands are visualized using a chemiluminescence detection reagent.[1]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for the in vivo glioblastoma xenograft model.

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of glioblastoma cells (e.g., 5 x 10^6 C6 cells).[14]

-

Once tumors reach a predetermined size (e.g., >150 mm³), the mice are randomized into different treatment groups: vehicle control, this compound alone, temozolomide (TMZ) alone, and a combination of this compound and TMZ.[14]

-

This compound is administered, for example, via intraperitoneal injection at a dose of 22.5 mg/kg twice a week.[5][10][13] TMZ can be administered at 50 mg/kg.[13]

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

The study endpoint is reached when tumors exceed a certain size or after a defined period (e.g., 40 days).[5][10][13] The anti-tumor efficacy is evaluated by comparing tumor growth inhibition and survival rates between the different treatment groups.

Conclusion

This compound represents a promising therapeutic agent for the treatment of glioblastoma and potentially other cancers driven by the PTN-PTPRZ1 signaling pathway. Its allosteric mechanism of action offers a novel approach to targeting protein tyrosine phosphatases, which have historically been challenging drug targets. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound and other modulators of the PTN-PTPRZ1 pathway. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Genetic deletion or tyrosine phosphatase inhibition of PTPRZ1 activates c-Met to up-regulate angiogenesis and lung adenocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Live-Cell Imaging Assays to Study Glioblastoma Brain Tumor Stem Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Assessment of the proliferation status of glioblastoma cell and tumour tissue after nanoplatinum treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SOX2 antibody (20118-1-AP) | Proteintech [ptglab.com]

- 12. Determination of Protein Interactome of Transcription Factor Sox2 in Embryonic Stem Cells Engineered for Inducible Expression of Four Reprogramming Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A microfluidic cell-migration assay for the prediction of progression-free survival and recurrence time of patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human glioma demonstrates cell line specific results with ATP-based chemiluminescent cellular proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. arrow.tudublin.ie [arrow.tudublin.ie]

NAZ2329: A Novel Allosteric Inhibitor Promoting Oligodendrocyte Differentiation

An In-depth Technical Guide on the Mechanism and Impact of NAZ2329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a cell-permeable, allosteric inhibitor of the Receptor-type protein tyrosine phosphatase zeta (PTPRZ). PTPRZ is a key negative regulator of oligodendrocyte differentiation, and its inhibition presents a promising therapeutic strategy for demyelinating diseases such as multiple sclerosis. This document details the mechanism of action of this compound, its quantitative effects on oligodendrocyte precursor cell (OPC) differentiation, the experimental protocols used to ascertain these effects, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of PTPRZ

Receptor-type protein tyrosine phosphatase zeta (PTPRZ) plays a crucial role in maintaining oligodendrocyte precursor cells (OPCs) in an undifferentiated state[1][2][3][4]. The catalytic activity of PTPRZ actively suppresses the maturation of OPCs into myelin-producing oligodendrocytes[1][2]. The endogenous inhibitory ligand for PTPRZ is a cytokine called pleiotrophin (PTN)[1][2][5]. When PTN binds to the extracellular region of PTPRZ, it induces receptor dimerization or oligomerization, which inhibits its phosphatase activity and subsequently promotes oligodendrocyte differentiation[1][2][5].

This compound is a small molecule that functions as an allosteric inhibitor of PTPRZ[2]. Unlike competitive inhibitors that bind to the active site, this compound binds to a newly identified cleft near the catalytic "WPD loop," inducing a conformational change that inhibits the enzyme's phosphatase activity[1][2]. By mimicking the inhibitory effect of pleiotrophin, this compound effectively removes the brake on OPC differentiation, promoting their maturation into functional oligodendrocytes[1][2].

Quantitative Data: this compound's Effect on Oligodendrocyte Differentiation

This compound has been shown to dose-dependently induce the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes. In a key study, mouse oligodendrocyte-lineage OL1 cells were treated with varying concentrations of this compound for 10 days. The differentiation was quantified by measuring the ratio of cells expressing Myelin Basic Protein (MBP), a marker for mature oligodendrocytes, to those expressing NG2 proteoglycan, a marker for OPCs.

| This compound Concentration | Outcome | Statistical Significance |

| Vehicle Control | Baseline ratio of MBP-positive to NG2-positive cells | N/A |

| Low Concentration | Increased ratio of MBP-positive cells compared to vehicle control | P < 0.05 |

| High Concentration | Significantly increased ratio of MBP-positive cells compared to vehicle | *P < 0.01 |

Data summarized from studies demonstrating a dose-dependent increase in the ratio of MBP-positive to NG2-positive OL1 cells upon treatment with this compound for 10 days[1][2].

Experimental Protocols

The following section details the methodology used to evaluate the impact of this compound on the differentiation of oligodendrocyte-lineage cells.

Cell Culture and Differentiation Assay

-

Cell Line: Mouse oligodendrocyte-lineage OL1 cells, which are an established model for studying OPC differentiation[1][2].

-

Culture Medium: Cells were cultured in a specialized differentiation medium designed to support oligodendrocyte maturation[1][2].

-

Treatment: OL1 cells were treated with this compound at various concentrations or with a vehicle control[1][2].

-

Incubation: The cells were incubated for a period of 10 days to allow for differentiation to occur[1][2].

-

Fixation and Staining: After the 10-day incubation, cells were fixed with formalin[1][2].

-

Immunocytochemistry: The fixed cells were stained with primary antibodies against NG2 proteoglycan (to identify OPCs, typically labeled with a red fluorophore) and Myelin Basic Protein (MBP) (to identify mature oligodendrocytes, typically labeled with a green fluorophore)[1][2].

-

Nuclear Staining: Cell nuclei were counterstained with DAPI (blue) to allow for total cell counting[1][2].

-

Imaging and Analysis: Stained cells were visualized using fluorescence microscopy. The ratio of MBP-positive cells to NG2-positive cells was calculated to quantify the extent of differentiation[1][2].

Downstream Signaling Pathways

The inhibition of PTPRZ by this compound triggers a downstream signaling cascade that promotes oligodendrocyte differentiation. PTPRZ is known to dephosphorylate and thereby regulate the activity of several substrate molecules. One crucial substrate is p190RhoGAP[3][4][5].

-

PTPRZ Inhibition: this compound binds to and inhibits PTPRZ.

-

Increased Substrate Phosphorylation: This leads to an increase in the tyrosine phosphorylation of PTPRZ substrates, including p190RhoGAP and AFAP1L2[5][6].

-

PI3K-AKT Pathway Activation: The phosphorylation of the adaptor protein AFAP1L2 is a key event that activates the PI3K-AKT signaling pathway[6]. The PI3K-AKT pathway is a well-established promoter of cell survival and differentiation in the oligodendrocyte lineage.

-

Promotion of Differentiation: The activation of these downstream effectors ultimately drives the morphological and genetic changes associated with the differentiation of OPCs into mature, myelinating oligodendrocytes.

Conclusion

This compound represents a significant advancement in the field of remyelination research. As a potent, cell-permeable, allosteric inhibitor of PTPRZ, it effectively promotes the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes[1][2]. The well-defined mechanism of action, involving the inhibition of a key negative regulator of differentiation and subsequent activation of pro-myelination signaling pathways, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and development of this compound and similar molecules as treatments for demyelinating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Tyrosine Phosphatase Receptor Type Z Negatively Regulates Oligodendrocyte Differentiation and Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein tyrosine phosphatase receptor type z negatively regulates oligodendrocyte differentiation and myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of Protein Tyrosine Phosphatase Receptor Type Z by Pleiotrophin Promotes Remyelination through Activation of Differentiation of Oligodendrocyte Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PTN-PTPRZ signal activates the AFAP1L2-dependent PI3K-AKT pathway for oligodendrocyte differentiation: Targeted inactivation of PTPRZ activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

NAZ2329: A Technical Guide to its Discovery and Development as a Novel Glioblastoma Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NAZ2329, a first-in-class, cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), PTPRZ and PTPRG. This document details the quantitative data supporting its therapeutic potential, outlines key experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

Glioblastoma is the most aggressive and lethal form of primary brain tumor, characterized by rapid growth and resistance to conventional therapies.[1][2] A critical factor in its malignancy is the presence of cancer stem cells, which are implicated in tumor initiation and recurrence following standard treatments like radiation and temozolomide (TMZ) chemotherapy.[1][2]

Protein tyrosine phosphatase receptor type Z (PTPRZ) is highly expressed in glioblastoma, particularly within the cancer stem cell population, making it a compelling therapeutic target.[1][2] The enzymatic activity of PTPRZ is essential for maintaining the stem cell-like properties and tumorigenicity of glioblastoma cells.[1][2] In preclinical models, knockdown of PTPRZ has been shown to significantly inhibit tumor growth.[1][2]

This compound emerged from a collaboration between the National Institute for Basic Biology (NIBB) and ASUBIO Pharma Co. Ltd. as a novel small molecule designed to inhibit PTPRZ.[1][2] This guide summarizes the key findings in the development of this compound as a promising agent for the treatment of malignant gliomas.[3]

Mechanism of Action

This compound functions as an allosteric, noncompetitive, and reversible inhibitor of the R5 RPTP subfamily, with a preferential affinity for PTPRZ and PTPRG.[4] Unlike competitive inhibitors that target the active site, this compound binds to a newly identified allosteric cleft located just under the catalytic WPD loop of the active D1 domain of PTPRZ.[3][5] This binding event induces an extraordinarily open conformation of the WPD loop, effectively locking the enzyme in an inactive state.[3]

This allosteric mechanism of action contributes to its cell permeability, a significant advantage over many traditional PTP inhibitors which often exhibit poor cell membrane penetration.[3] The inhibitory activity of this compound is more potent on the isolated active D1 domain of PTPRZ compared to the entire intracellular fragment (D1 + D2), confirming its binding to the active domain.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound [3][4][6][7]

| Target | Assay Type | IC50 Value (µM) |

| hPTPRZ1 (whole intracellular domain) | Enzymatic Assay | 7.5 |

| hPTPRG | Enzymatic Assay | 4.8 |

| PTPRZ-D1 fragment | Enzymatic Assay | 1.1 |

Table 2: In Vitro Cellular Effects of this compound [3][4][6]

| Cell Line | Assay | Concentration | Duration | Effect |

| C6 (rat glioblastoma) | Proliferation Assay | 0-25 µM | 48 hours | Dose-dependent inhibition |

| U251 (human glioblastoma) | Proliferation Assay | 0-25 µM | 48 hours | Dose-dependent inhibition |

| C6 (rat glioblastoma) | Migration Assay | 0-25 µM | 48 hours | Dose-dependent inhibition |

| U251 (human glioblastoma) | Migration Assay | 0-25 µM | 48 hours | Dose-dependent inhibition |

| C6 (rat glioblastoma) | Sphere Formation Assay | Dose-dependent | - | Inhibition of sphere formation and decreased SOX2 expression |

| U251 (human glioblastoma) | Sphere Formation Assay | Dose-dependent | - | Inhibition of sphere formation and decreased SOX2 expression |

| C6 (rat glioblastoma) | Paxillin Phosphorylation | 25 µM | 60-90 min | Increased phosphorylation at Tyr-118 |

Table 3: In Vivo Efficacy of this compound in a C6 Glioblastoma Xenograft Model [3][4][6]

| Treatment Group | Dosage and Administration | Outcome |

| Vehicle Control (DMSO) | Intraperitoneal injection | - |

| This compound | 22.5 mg/kg (45 µmol/kg), intraperitoneal injection, twice weekly for 40 days | Moderate tumor growth inhibition |

| Temozolomide (TMZ) | 50 mg/kg, intraperitoneal injection, twice weekly for 40 days | - |

| This compound + TMZ | 22.5 mg/kg this compound + 50 mg/kg TMZ, intraperitoneal injection, twice weekly for 40 days | Significant synergistic inhibition of tumor growth |

Signaling Pathways and Experimental Workflows

Signaling Pathway of PTPRZ and this compound Inhibition

The following diagram illustrates the proposed signaling pathway of PTPRZ and the inhibitory effect of this compound. PTPRZ, through its phosphatase activity, dephosphorylates downstream substrates such as paxillin, which is involved in cell adhesion and migration. By inhibiting PTPRZ, this compound leads to the hyperphosphorylation of these substrates, thereby disrupting key cellular processes that contribute to glioblastoma malignancy.

Caption: PTPRZ signaling and the inhibitory mechanism of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

The diagram below outlines the typical workflow for assessing the in vitro effects of this compound on glioblastoma cell lines.

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the workflow for the in vivo evaluation of this compound in a mouse xenograft model.

Caption: Workflow for the in vivo C6 xenograft study.

Experimental Protocols

Cell Lines and Culture

-

Cell Lines: Rat C6 glioblastoma and human U251 glioblastoma cells were utilized.[6]

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

In Vitro Assays

-

Cell Proliferation Assay:

-

Seed cells in 96-well plates.

-

After cell attachment, treat with this compound (0-25 µM) for 48 hours.[6]

-

Assess cell viability using a standard method such as MTT or WST assay.

-

Measure absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.

-

-

Cell Migration Assay:

-

Create a "wound" or scratch in a confluent monolayer of cells.

-

Treat cells with this compound (0-25 µM) for 48 hours.[6]

-

Capture images of the wound at 0 and 48 hours.

-

Measure the wound closure area to quantify cell migration.

-

-

Sphere Formation Assay:

-

Dissociate cells into a single-cell suspension.

-

Plate cells at a low density in serum-free cancer stem cell medium.

-

Treat with various concentrations of this compound.

-

After 7-10 days, count the number of spheres formed.

-

To assess self-renewal, collect, dissociate, and re-plate the spheres for a second passage under the same conditions.[3]

-

-

Western Blotting for Paxillin Phosphorylation:

-

Treat cells with 25 µM this compound or vehicle for 60-90 minutes.[6][8]

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-paxillin (Tyr-118) and total paxillin.

-

Use a loading control, such as GAPDH, to ensure equal protein loading.[8]

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

In Vivo Xenograft Study

-

Animal Model: Female BALB/c-nu/nu mice (4 weeks old) were used.[3]

-

Tumor Implantation: 5 x 10^6 C6 glioblastoma cells were subcutaneously implanted into the mice.[3]

-

Treatment:

-

Tumor size was monitored until it reached a volume greater than 150 mm³.[3]

-

Mice were then randomized into four treatment groups: vehicle (DMSO), this compound (22.5 mg/kg), temozolomide (TMZ, 50 mg/kg), and the combination of this compound and TMZ.[3]

-

Treatments were administered via intraperitoneal injection twice a week for up to 40 days.[3]

-

-

Endpoint and Analysis:

-

The humane endpoint was defined as a tumor size greater than 3,000 mm³ or 40 days after the start of treatment.[3]

-

Tumor volume was measured regularly, and the data were analyzed to compare the antitumor effects of the different treatments.

-

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of targeted therapies for glioblastoma. Its unique allosteric mechanism of action and cell permeability overcome key challenges in targeting protein tyrosine phosphatases.[3] Preclinical data strongly support its potential to inhibit tumor growth and suppress the stem cell-like properties of glioblastoma cells, particularly in combination with the standard-of-care chemotherapy agent, temozolomide.[3]

While this compound has demonstrated promising results, further studies are warranted. Investigations into its pharmacokinetic and pharmacodynamic properties, as well as its blood-brain barrier permeability, will be crucial for its clinical translation.[3] The synergistic effects observed with TMZ suggest that combination therapies will be a key strategy in the future development of this compound for the treatment of malignant gliomas.[1][3]

References

- 1. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

NAZ2329: A Technical Guide to the First Cell-Permeable Allosteric Inhibitor of the R5 RPTP Subfamily

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-type protein tyrosine phosphatases (RPTPs) of the R5 subfamily, specifically PTPRZ and PTPRG, have emerged as critical regulators in cellular processes, including cell proliferation, migration, and the maintenance of stem cell-like properties in cancers such as glioblastoma.[1][2] Historically, PTPs have been considered "undruggable" targets due to the challenge of developing cell-permeable inhibitors with high specificity. This guide details the technical specifications and methodologies associated with NAZ2329, the first-in-class cell-permeable small molecule that allosterically and preferentially inhibits PTPRZ and PTPRG.[1][3][4] We present its mechanism of action, quantitative efficacy data, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.